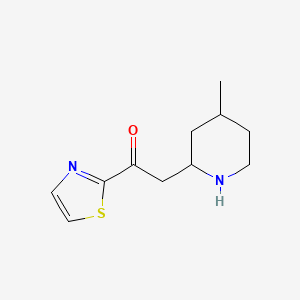
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The presence of the propan-2-yl and pyrrolidin-2-yl groups makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the hydrogenation of phenol or the oxidation of cyclohexanol.
Introduction of the Propan-2-YL Group: This step may involve the alkylation of the cyclohexanone ring using isopropyl halides under basic conditions.
Introduction of the Pyrrolidin-2-YL Group: This can be done through a nucleophilic substitution reaction where the cyclohexanone is reacted with pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of substituted cyclohexanones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
4-(Propan-2-YL)cyclohexanone: Similar structure but lacks the pyrrolidin-2-yl group.
2-(Pyrrolidin-2-YL)cyclohexanone: Similar structure but lacks the propan-2-yl group.
Uniqueness
The presence of both the propan-2-yl and pyrrolidin-2-yl groups in 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
4-propan-2-yl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3 |
Clé InChI |
SGTWBAIHMXUZNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(=O)C(C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


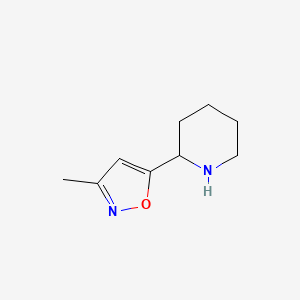
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
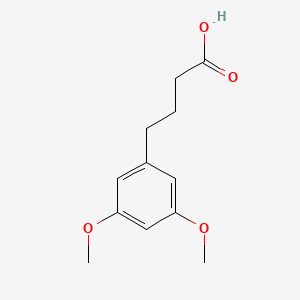
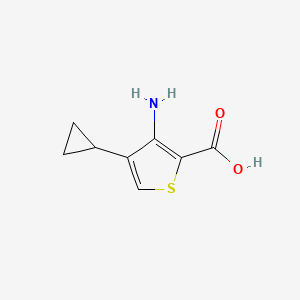
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)

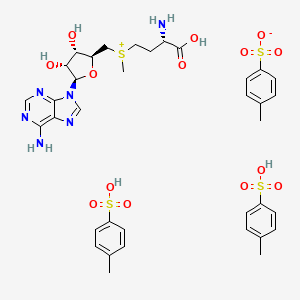
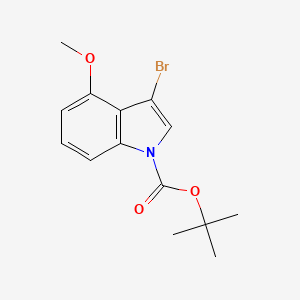
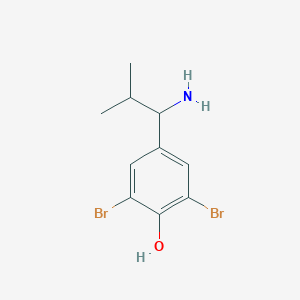

![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

